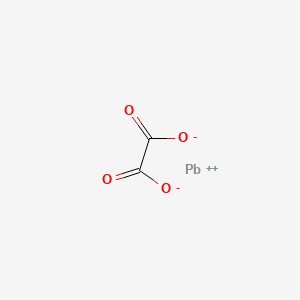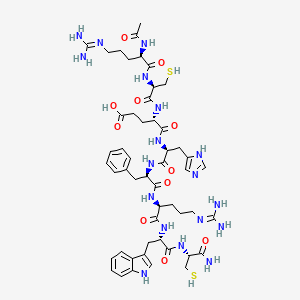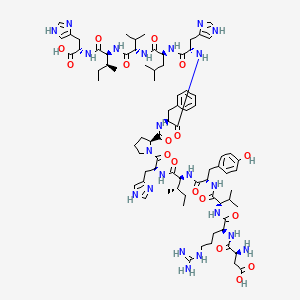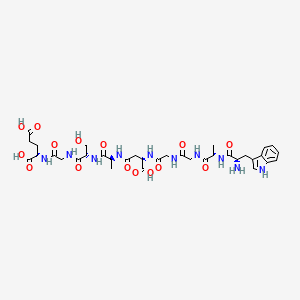
5-Fluoro-2-nitropyridin-3-ol
Vue d'ensemble
Description
5-Fluoro-2-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3FN2O3 . It is used as a pharmaceutical intermediate . It is also used in the preparation of nitropyridines by nitration of pyridines with nitric acid .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The molecular weight of 5-Fluoro-2-nitropyridin-3-ol is 158.09 . The InChI code for this compound is 1S/C5H3FN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H .Physical And Chemical Properties Analysis
5-Fluoro-2-nitropyridin-3-ol is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
5-Fluoro-2-nitropyridin-3-ol and its derivatives have been extensively used in the synthesis of various chemical compounds. For example, Nesnow and Heidelberger (1973) demonstrated the synthesis of pyridine nucleosides related to 5-fluorouracil using derivatives of 5-Fluoro-2-nitropyridin-3-ol (Nesnow & Heidelberger, 1973). Similarly, Hand and Baker (1989) described the synthesis of 2-Chloro- and 2-Amino-5-fluoropyridines, showcasing the reactivity of 5-Fluoro-2-nitropyridin-3-ol derivatives in various chemical reactions (Hand & Baker, 1989).
Applications in Nucleoside Synthesis
The compound has also been employed in the synthesis of nucleosides. Nesnow and Heidelberger (1975) utilized derivatives of 5-Fluoro-2-nitropyridin-3-ol in the preparation of pyridine nucleosides related to 5-fluorocytosine, illustrating its utility in creating nucleoside analogs (Nesnow & Heidelberger, 1975).
Fluoro-carbonylation Processes
In a more recent study, Liang, Zhao, and Shibata (2020) reported the use of 5-Fluoro-2-nitropyridin-3-ol derivatives in the fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides. This highlights its role in facilitating diverse chemical transformations, especially in the synthesis of acyl fluorides (Liang, Zhao, & Shibata, 2020).
Substitution Reactions
Culshaw et al. (2012) demonstrated an efficient method for substituting 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines, indicating the versatility of 5-Fluoro-2-nitropyridin-3-ol in substitution reactions (Culshaw et al., 2012).
Protein Analysis
In protein analysis, Signor et al. (1969) used derivatives of 5-Fluoro-2-nitropyridin-3-ol for the determination of N-terminal amino acids in proteins, showcasing its application in biochemical analytical techniques (Signor et al., 1969).
Molecular Diodes
DeRosa, Guda, and Seminario (2003) explored the use of 5-Fluoro-2-nitropyridin-3-ol derivatives in the construction of molecular diodes. This illustrates its potential application in the field of molecular electronics (DeRosa, Guda, & Seminario, 2003).
Safety And Hazards
This compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-fluoro-2-nitropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYLKKXQKCXJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737207 | |
| Record name | 5-Fluoro-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitropyridin-3-ol | |
CAS RN |
847902-56-1 | |
| Record name | 5-Fluoro-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-nitropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3029882.png)









